N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide
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Overview
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is a synthetic compound that is widely used in scientific research. This compound has gained significant attention due to its potential application in the development of new drugs.
Scientific Research Applications
Antimicrobial and Antifungal Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide derivatives exhibit significant antimicrobial and antifungal activities. Studies have demonstrated the synthesis of various analogs with promising in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal action against strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest potential therapeutic applications in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013; Desai, Rajpara, & Joshi, 2013).
Synthetic Applications
The compound and its derivatives have been utilized in the synthesis of various bioactive molecules. For example, novel oxazoline derivatives containing a sulfur ether moiety have been designed and synthesized, showing excellent acaricidal activity against mite eggs and larvae. This indicates a potential for developing new acaricides or pesticides for agricultural applications (Yu, Liu, Li, & Wang, 2015). Furthermore, the synthesis of polybenzoxazines with phenylnitrile functional groups showcases the application of these compounds in creating materials with improved thermal stability and dynamic mechanical properties, hinting at their usefulness in advanced material science (Qi et al., 2009).
Anticancer Research
Some derivatives have been explored for their antitumor properties, such as the inhibition of human ribonucleotide reductase (RNR), which is a critical enzyme in DNA replication and repair. This inhibition suggests potential anticancer activity, especially in BRCA-1–defective human breast cancer cells, where it was found to induce more double-strand breaks and DNA-damage response compared to wild-type cells. This could make such compounds valuable as cancer therapies, particularly for certain breast cancers (Chen et al., 2015).
Mechanism of Action
Mode of Action
The specific mode of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide . .
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c17-13-3-1-4-14(18)15(13)16(21)19-11-5-7-12(8-6-11)20-9-2-10-24(20,22)23/h1,3-8H,2,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONRYRRHNZJAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide |
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